N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
“N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The compound features a complex structure with functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of an appropriate amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Tosylation: The oxazinan ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Oxalamide Formation: The final step involves the reaction of the tosylated oxazinan derivative with oxalyl chloride and 2-methylbenzylamine under anhydrous conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions could target the oxalamide moiety, potentially converting it to the corresponding amine.
Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxalamide moiety may facilitate binding through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar compounds include other oxalamides and tosylated derivatives. Compared to these, “N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” may offer unique properties such as enhanced stability or specific reactivity due to its distinct structure.
List of Similar Compounds
- N1-(2-methylbenzyl)-N2-(tosylmethyl)oxalamide
- N1-(benzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- N1-(2-methylbenzyl)-N2-(oxalamide)
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-8-10-19(11-9-16)31(28,29)25-12-5-13-30-20(25)15-24-22(27)21(26)23-14-18-7-4-3-6-17(18)2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARWGVPDEUYCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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